REACTION_CXSMILES
|
C[NH:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]([C:13](=[O:15])[CH3:14])[CH:7]=1)(=[O:5])=[O:4].CN>>[C:13]([C:8]1[CH:7]=[C:6]([S:3]([NH2:2])(=[O:4])=[O:5])[CH:11]=[CH:10][C:9]=1[OH:12])(=[O:15])[CH3:14]
|
Name
|
N-methyl-3-acetyl-4-hydroxy-benzenesulfonic acid amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)C1=CC(=C(C=C1)O)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=C(C=CC1O)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |